molecular formula C15H12BrN3OS B11133842 N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11133842
M. Wt: 362.2 g/mol
InChI Key: TXXHUIALXYOQTD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a bromophenyl group, a pyrrole ring, and a thiazole ring, making it a versatile candidate for various chemical reactions and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoaniline with 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid under specific conditions to form the desired compound . The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

Molecular Formula

C15H12BrN3OS

Molecular Weight

362.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H12BrN3OS/c1-10-13(21-15(17-10)19-8-2-3-9-19)14(20)18-12-6-4-11(16)5-7-12/h2-9H,1H3,(H,18,20)

InChI Key

TXXHUIALXYOQTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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